



Application Note: High-Resolution UPLC Analysis of Loratadine and Its Related Substances

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Compound of Interest		
Compound Name:	Aloradine	
Cat. No.:	B10858135	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for the analysis of loratadine and its related substances using Ultra-Performance Liquid Chromatography (UPLC). UPLC offers a significant improvement over traditional High-Performance Liquid Chromatography (HPLC), providing faster analysis times and enhanced resolution, which are critical for ensuring the purity, safety, and efficacy of loratadine in both bulk drug substance and finished pharmaceutical products.[1]

Introduction

Loratadine is a widely used second-generation antihistamine.[1] The analysis of loratadine and its impurities is a crucial aspect of quality control in the pharmaceutical industry. The United States Pharmacopeia (USP) provides standardized HPLC methods for this purpose; however, these methods can have long run times, creating bottlenecks in high-throughput environments. [1] UPLC technology, utilizing sub-2 µm particle columns, allows for higher flow rates and faster separations while maintaining or even improving chromatographic resolution, leading to a substantial reduction in analysis time and increased sample throughput.[1] This document outlines a validated UPLC method that is approximately five times faster than traditional HPLC methods for loratadine analysis, delivering equivalent or superior data quality.[1]

Experimental Protocols



UPLC Method for Loratadine and Related Substances

This protocol is optimized for a rapid and efficient separation of loratadine from its known impurities.

Chromatographic Conditions:

Parameter	Value
Column	Waters ACQUITY UPLC BEH C18, 1.7 μ m, 2.1 x 100 mm
Mobile Phase A	0.05 M Monobasic Potassium Phosphate, pH 3.6
Mobile Phase B	Acetonitrile
Gradient	See Table 1
Flow Rate	0.4 mL/min
Column Temperature	40 °C
UV Detection	220 nm[2][3]
Injection Volume	2 μL
Run Time	~8 minutes[4]

Table 1: Gradient Elution Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	65	35
5.0	30	70
6.0	30	70
6.1	65	35
8.0	65	35



Sample Preparation:

- Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Loratadine reference standard in methanol to obtain a concentration of approximately 100 µg/mL.[5]
- Impurity Stock Solution: Prepare a stock solution containing known impurities of loratadine (e.g., Impurity B, C, D, E) in methanol.[2][3]
- Working Standard Solution: Dilute the standard stock solution and impurity stock solution with the mobile phase to obtain a final concentration suitable for analysis (e.g., 1 μg/mL of impurities and 400 μg/mL of Loratadine).
- Sample Solution (Tablets): Weigh and powder twenty tablets. Transfer a quantity of powder equivalent to 10 mg of loratadine into a 50 mL volumetric flask. Add approximately 30 mL of methanol and sonicate for 10 minutes. Dilute to volume with methanol and filter through a 0.45 μm filter.[6]

Forced Degradation Studies Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[5]

- Acid Hydrolysis: Dissolve loratadine in a suitable solvent (e.g., methanol) to a concentration of approximately 100 μg/mL. Add an equal volume of 0.1 N hydrochloric acid and keep the solution at room temperature for 24 hours. Neutralize with an appropriate amount of 0.1 N sodium hydroxide before dilution for UPLC analysis.[5]
- Base Hydrolysis: Prepare a loratadine solution as in acid hydrolysis. Add an equal volume of 0.1 N sodium hydroxide and keep at room temperature for 24 hours. Neutralize with 0.1 N hydrochloric acid before analysis.[7]
- Oxidative Degradation: Dissolve loratadine in a suitable solvent and add a solution of 3% hydrogen peroxide. Store the solution at room temperature for a specified period, monitoring the degradation. The reaction can be stopped by dilution with the mobile phase for analysis.
 [5]



- Thermal Degradation: Expose solid loratadine powder to dry heat at 70-80°C for a defined period. Dissolve the stressed sample in a suitable solvent for UPLC analysis.[5]
- Photolytic Degradation: Expose a solution of loratadine (e.g., 10 μg/mL in methanol) to UV light (254 nm) or sunlight for a specified duration and then analyze by UPLC.

Data Presentation

The following tables summarize the quantitative data obtained from method validation studies.

Table 2: System Suitability Parameters

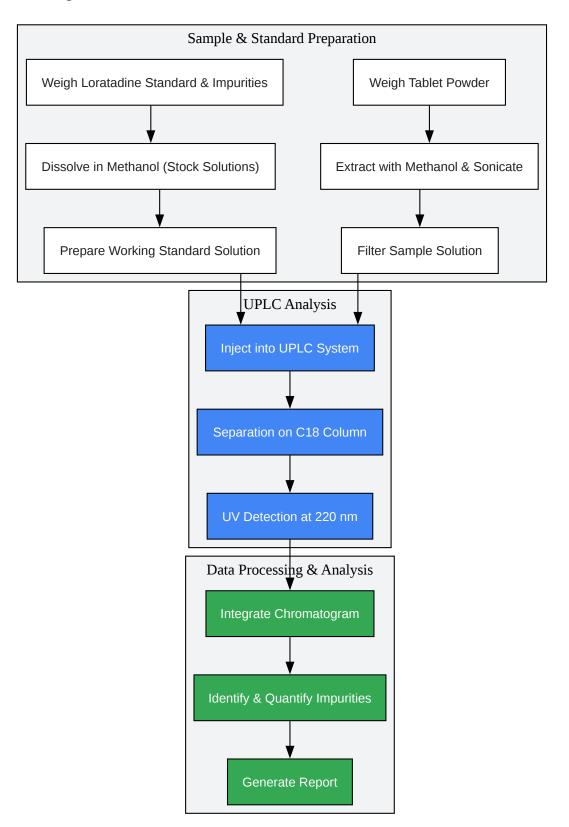
Parameter	Acceptance Criteria	Typical Result
Tailing Factor (Loratadine)	≤ 2.0	1.1
Theoretical Plates (Loratadine)	≥ 2000	> 10000
Resolution (between critical pairs)	≥ 1.5	> 2.0
%RSD of Peak Areas (n=6)	≤ 2.0%	< 1.0%

Table 3: Method Validation Summary

Parameter	Result	
Linearity (μg/mL)	LOQ to 1.2 μg/mL for impurities[2][3]	
Correlation Coefficient (r²)	> 0.999[6][7]	
Accuracy (% Recovery)	85-115% for impurities[2][3]	
Precision (%RSD)	< 2.0%[7]	
Limit of Detection (LOD) (μg/mL)	Impurity B: 0.044, C: 0.088, D: 0.084, E: 0.072[2][3]	
Limit of Quantification (LOQ) (μg/mL)	Impurity B: 0.044, C: 0.088, D: 0.084, E: 0.072[2][3]	



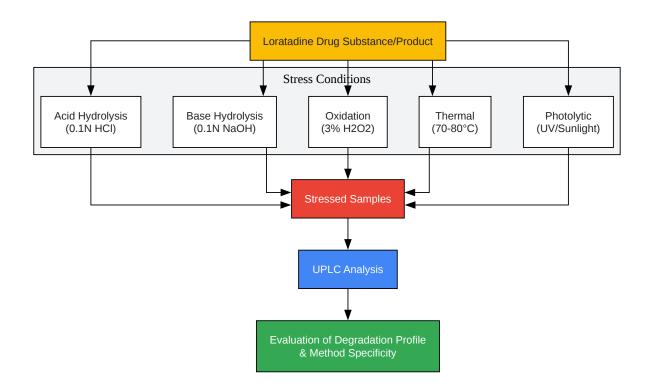
Mandatory Visualizations



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Caption: Workflow for UPLC analysis of loratadine.



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Caption: Forced degradation study of loratadine.

Conclusion

The described UPLC method provides a rapid, sensitive, and reliable approach for the analysis of loratadine and its related substances.[2][3] The method has been validated according to ICH guidelines and is suitable for routine quality control and stability studies in the pharmaceutical industry.[4] The significant reduction in analysis time compared to traditional HPLC methods offers substantial benefits in terms of sample throughput and operational efficiency.[1]



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